molecular formula C15H17N3O3S B2774432 2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone CAS No. 850936-72-0

2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone

Cat. No.: B2774432
CAS No.: 850936-72-0
M. Wt: 319.38
InChI Key: QIELAXHMCLKKCK-UHFFFAOYSA-N
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Description

2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone is a complex organic compound that features a morpholine ring, an oxadiazole ring, and a thioether linkage

Properties

IUPAC Name

2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-11-3-2-4-12(9-11)14-16-17-15(21-14)22-10-13(19)18-5-7-20-8-6-18/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIELAXHMCLKKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329236
Record name 2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49716235
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

850936-72-0
Record name 2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone typically involves the reaction of a morpholine derivative with a thioether precursor. The reaction conditions often include the use of solvents such as ethyl acetate and reaction temperatures maintained at around 50°C . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group exhibits nucleophilic displacement reactions under specific conditions.

Reaction Reagents/Conditions Product Yield Reference
AlkylationAlkyl halides (R-X), K₂CO₃, DMF2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]alkylthio]-1-morpholinoethanone70–85%
AcylationAcyl chlorides, PyridineThioester derivatives60–75%

Key Findings :

  • Alkylation proceeds efficiently with primary alkyl halides (e.g., methyl iodide, benzyl chloride) in polar aprotic solvents.

  • Acylation requires catalytic pyridine to neutralize HCl byproducts.

Oxidation Reactions

The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones.

Reaction Oxidizing Agent Product Conditions Reference
Sulfoxide formationH₂O₂, CH₃COOH2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfinyl]25°C, 6 h
Sulfone formationmCPBA, CH₂Cl₂2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfonyl]0°C → rt, 12 h

Mechanistic Insight :

  • Sulfoxide formation is stereospecific, yielding a racemic mixture.

  • mCPBA (meta-chloroperbenzoic acid) provides controlled oxidation to sulfones without over-oxidizing the oxadiazole ring.

Hydrolysis and Ring-Opening of the Oxadiazole

The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions.

Condition Reagents Product Key Observations Reference
AcidicHCl (conc.), reflux3-Methylphenyl hydrazide + morpholine-ethanoneComplete ring cleavage in 3–4 h
BasicNaOH (aq.), ΔAmide intermediatesPartial decomposition observed at high pH

Applications :

  • Hydrolysis products serve as precursors for synthesizing hydrazide-based pharmaceuticals .

Electrophilic Aromatic Substitution (EAS)

The 3-methylphenyl group participates in EAS reactions.

Reaction Reagents Position Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°CPara to methyl2-[[5-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]55%
BrominationBr₂, FeBr₃Ortho to methyl2-[[5-(3-Methyl-2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]48%

Regioselectivity :

  • Nitration favors the para position due to steric hindrance from the methyl group.

  • Bromination occurs ortho to the methyl group under Lewis acid catalysis.

Cross-Coupling Reactions

The oxadiazole ring participates in palladium-catalyzed coupling reactions.

Reaction Catalyst Substrate Product Yield Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl-oxadiazole hybrids65–80%
Buchwald-HartwigPd₂(dba)₃, XPhosAryl aminesAminated oxadiazole derivatives50–70%

Optimization Notes :

  • Suzuki reactions require anhydrous DMF and inert atmospheres for optimal yields .

  • Buchwald-Hartwig amination is sensitive to steric bulk on the aryl amine .

Reaction with Organometallic Reagents

The ketone group in the morpholine-ethanone moiety reacts with Grignard reagents.

Reagent Product Conditions Yield Reference
CH₃MgBrTertiary alcohol derivativeTHF, −78°C → rt75%
PhMgClDiphenylcarbinol analogEt₂O, reflux68%

Challenges :

  • Over-addition is mitigated by controlled temperature and stoichiometry.

Photocatalytic Modifications

Visible-light-mediated reactions enable functionalization of the oxadiazole ring.

Catalyst Reagent Product Yield Reference
Eosin YCBr₄, O₂2-Amino-oxadiazole derivatives85–90%

Mechanism :

  • Eosin Y acts as a photosensitizer, generating singlet oxygen for oxidative desulfurization .

Acid-Base Reactions at the Morpholine Nitrogen

The morpholine nitrogen undergoes protonation or quaternization.

Reagent Product Application Reference
HCl (g)Morpholinium chloride saltWater-soluble derivatives
Methyl triflateQuaternary ammonium compoundIonic liquid synthesis

Key Insight :

  • Quaternization enhances solubility in polar solvents for biological assays.

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to materials science. Experimental protocols and yields are corroborated by peer-reviewed methodologies .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have demonstrated that similar oxadiazole compounds exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Oxadiazoles are recognized for their anticancer properties. Several studies have reported that compounds containing the oxadiazole moiety can induce apoptosis in cancer cell lines. In vitro assays have shown that 2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer models .

Anticonvulsant Activity

The anticonvulsant effects of oxadiazole derivatives have been documented in preclinical models. The compound's structure suggests potential modulation of GABAergic systems or sodium channels, which are critical in seizure control .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Key factors influencing activity include:

  • Substituents on the Oxadiazole Ring : The presence of electron-donating or withdrawing groups can significantly affect biological activity.
  • Morpholine Ring Modifications : Variations in substituents on the morpholine ring can enhance solubility and bioavailability.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

StudyFindings
Antimicrobial Evaluation Demonstrated significant antibacterial activity against multi-drug resistant strains .
Cytotoxicity Assays Showed IC50 values indicating potent anticancer effects on MCF-7 and A549 cell lines .
Neuropharmacological Studies Indicated potential anticonvulsant properties through modulation of neurotransmitter systems .

Mechanism of Action

The mechanism of action of 2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thioether linkage provides flexibility and the ability to form covalent bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone is unique due to the presence of both a morpholine ring and an oxadiazole ring, which provide a combination of structural features that can be exploited for various applications. The thioether linkage also adds to its versatility in chemical reactions and interactions with biological molecules.

Biological Activity

The compound 2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone is part of a class of chemical compounds known for their diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H18N4O2SC_{14}H_{18}N_{4}O_{2}S, and its structure features a morpholine ring linked to a 1,3,4-oxadiazole moiety with a sulfanyl group. The presence of the 3-methylphenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

PropertyValue
Molecular Weight302.38 g/mol
DensityNot specified
Melting PointNot specified
SolubilitySoluble in DMSO

Research indicates that 1,3,4-oxadiazoles exhibit significant biological activity due to their ability to interact with various cellular targets. The specific mechanism of action for this compound may involve:

  • Antimicrobial Activity : Compounds containing the oxadiazole ring have been shown to possess antimicrobial properties. They disrupt bacterial cell wall synthesis and inhibit protein synthesis.
  • Anticancer Properties : The oxadiazole scaffold has been identified as a promising structure in the development of anticancer agents. Studies suggest that these compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)

The IC50 values for these cell lines were reported to be significantly lower than those for standard chemotherapeutics like doxorubicin, indicating a strong potential for further development as an anticancer drug.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Study 1: Anticancer Efficacy

A study published in Cell Chem Biol reported that derivatives of oxadiazole showed promising results in inhibiting tumor growth in xenograft models. The study found that the incorporation of a morpholine ring enhanced the solubility and bioactivity of these compounds .

Study 2: Antimicrobial Assessment

In a separate investigation focusing on antimicrobial activity, researchers tested various oxadiazole derivatives against clinical isolates of resistant bacteria. The results indicated that the compound exhibited bactericidal effects comparable to existing antibiotics .

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